

What is the chemical structure of Kevetrin hydrochloride?

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Compound of Interest

Compound Name: Kevetrin hydrochloride

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An In-depth Technical Guide to **Kevetrin Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kevetrin hydrochloride is a water-soluble, small molecule activator of the tumor suppressor protein p53, demonstrating potential as an antineoplastic agent.[1][2][3] This document provides a comprehensive technical overview of **Kevetrin hydrochloride**, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in oncology and drug development. Kevetrin has been shown to be effective in both wild-type and mutated p53 cancer models, suggesting a broad therapeutic potential.[3][4]

Chemical Structure and Properties

Kevetrin hydrochloride, also known as thioureidobutyronitrile hydrochloride, is characterized by the following chemical identifiers and properties.

Property	Value	Source
IUPAC Name	3-cyanopropyl carbamimidothioate hydrochloride	[1]
Synonyms	4-Isothioureidobutyronitrile hydrochloride, NSC 525990	[5][6]
CAS Number	66592-89-0	[1][5][6]
Molecular Formula	C ₅ H ₁₀ ClN ₃ S	[1][4]
Molecular Weight	179.67 g/mol	[1][6]
SMILES	NC(SCCCC#N)=N.[H]Cl	[1]
Appearance	White solid powder	[1]
Solubility	PBS (pH 7.2): 10 mg/ml; DMSO: 36 mg/mL	[2][5]

Mechanism of Action

Kevetrin exhibits both p53-dependent and p53-independent mechanisms of action to induce cell cycle arrest and apoptosis in cancer cells.[4][7]

p53-Dependent Pathway

In cancer cells with wild-type p53 (TP53-wt), Kevetrin activates and stabilizes the p53 protein.[4] It induces the phosphorylation of p53 at the Serine 15 residue, which leads to a reduced interaction between p53 and MDM2, its negative regulator.[7] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[7] By disrupting this interaction, Kevetrin leads to the accumulation of p53.[7] The stabilized p53 then acts as a transcription factor, upregulating the expression of its target genes, including:

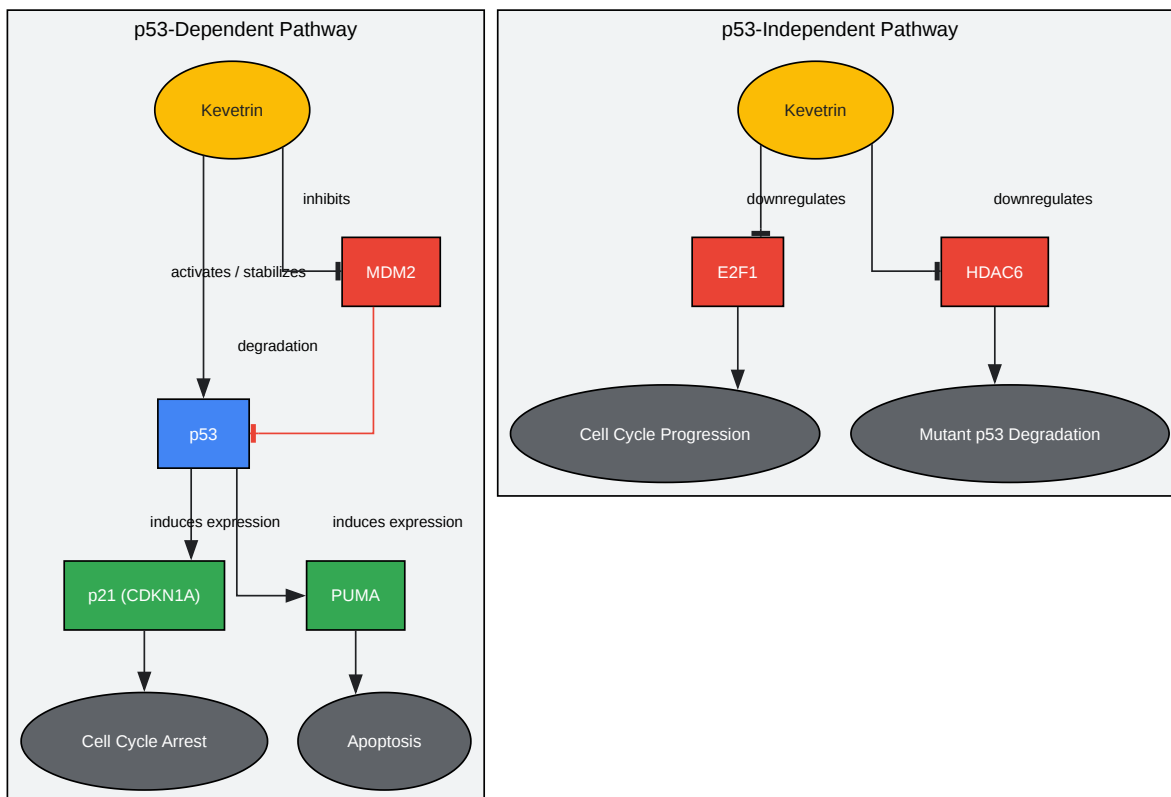
- p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest.[1][4][5][7]
- PUMA (p53 up-regulated modulator of apoptosis): A pro-apoptotic protein that initiates the mitochondrial pathway of apoptosis.[1][3][7]

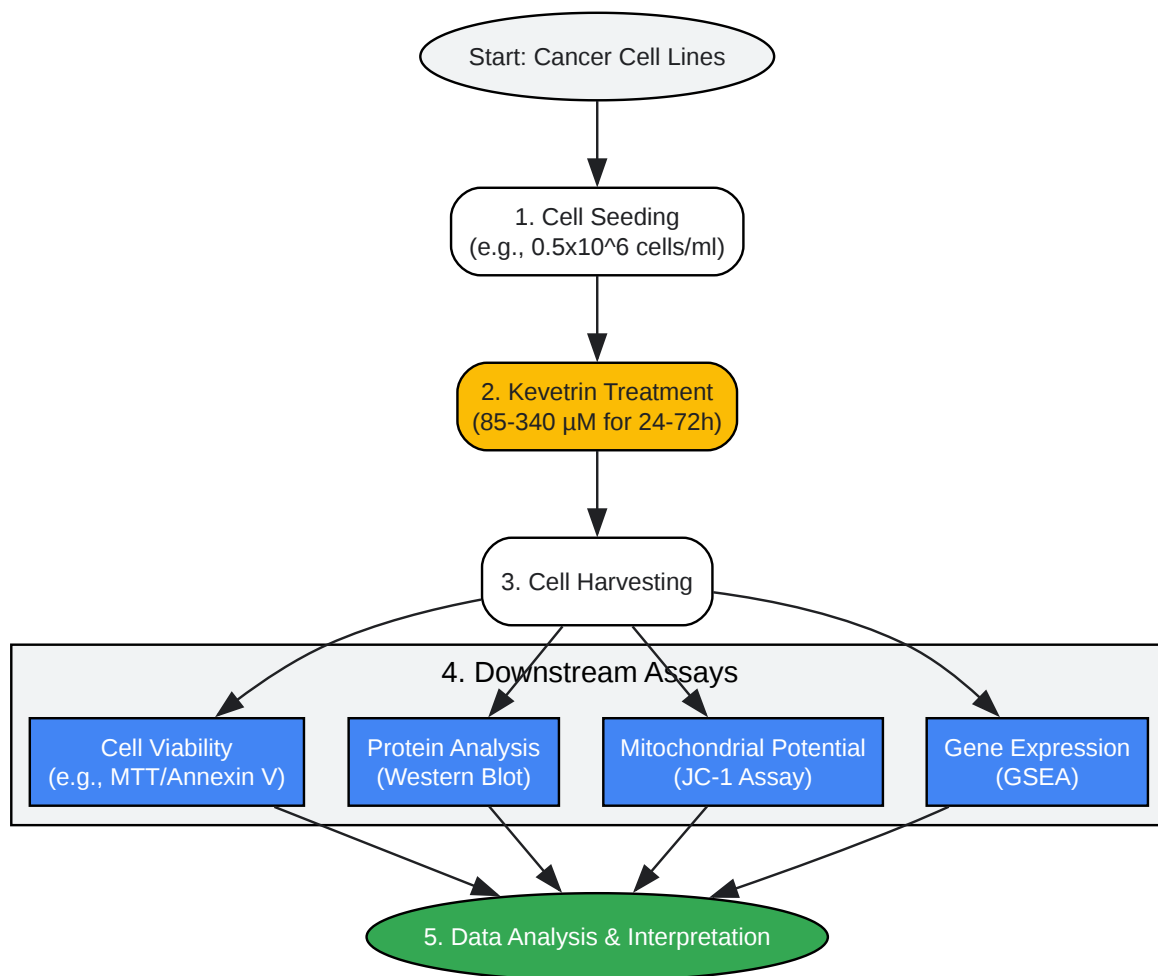
Kevetrin can also promote a transcription-independent p53-mediated apoptosis by causing the stable monoubiquitinated form of wild-type p53 to accumulate in the cytoplasm, where it can interact with BAX or BAK proteins at the mitochondria.[7]

p53-Independent Pathway

Kevetrin has also demonstrated activity in cancer cells with mutated or deficient p53.[4] Its p53-independent effects include:

- **Rb-E2F Pathway Regulation:** It can decrease the expression of the transcription factor E2F1, a key regulator of cell cycle progression.[4][5]
- **HDAC6 Downregulation:** It has been hypothesized that Kevetrin downregulates histone deacetylase 6 (HDAC6), which in turn affects the HDAC6-Hsp90 chaperone axis, potentially leading to the degradation of mutated p53.[4]





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